Methyl 3-nitro-4-piperazinobenzenecarboxylate

Analytical Chemistry Formulation Science Crystallography

Researchers requiring a well-characterized piperazine building block often face batch-to-batch variability that undermines analytical method development. This compound directly resolves that challenge with strictly defined physicochemical properties for reproducible HPLC/GC-MS calibration. - Melting point 73-75°C and LogP 1.708 ensure consistent retention behavior and solubility profiling. - Nitro group provides a robust synthetic handle for amine reduction or nucleophilic substitution in kinase inhibitor scaffold construction. - Available in reliable >98% purity to eliminate the need for post-purchase purification before critical coupling reactions.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 192441-86-4
Cat. No. B069840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-piperazinobenzenecarboxylate
CAS192441-86-4
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
InChIKeyYKSGLWWWNVWICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-nitro-4-piperazinobenzenecarboxylate: Key Properties & Vendor Data


Methyl 3-nitro-4-piperazinobenzenecarboxylate (CAS 192441-86-4), also named 3-nitro-4-piperazin-1-yl-benzoic acid methyl ester, is a nitro-substituted piperazinyl benzoate ester with molecular formula C12H15N3O4 and molecular weight 265.27 g/mol . It features a benzene ring bearing a methyl ester at position 1, a nitro group at position 3, and a piperazine ring at position 4 [1]. The compound is a solid at room temperature with a reported melting point of 73-75°C and a predicted pKa of 8.69 . It is supplied by multiple vendors at purities ranging from 95% to 98%, with standard GHS hazard classification as harmful/irritant .

Solid reagent with a melting range that supports ambient handling and weighing workflows.
Nitro and piperazine groups provide synthetic handles for further derivatization and library synthesis.
Multiple purity grades available from several vendors, including high-purity options suitable for analytical reference use.

Methyl 3-nitro-4-piperazinobenzenecarboxylate: Why Analogs Cannot Substitute


Substituting methyl 3-nitro-4-piperazinobenzenecarboxylate with its closest structural analogs—such as the ethyl ester (CAS 886631-29-4), tert-butyl ester (CAS 1012060-12-6), or positional isomer 5-nitro-2-piperazino benzoate (CAS 886360-73-2)—introduces measurable differences in key physicochemical parameters that directly impact experimental reproducibility and synthetic outcomes. For instance, the ethyl ester analog exhibits a substantially higher melting point (96°C vs 73-75°C), indicative of altered crystal packing and solubility behavior [1]. The tert-butyl ester introduces significant steric bulk that modifies both reactivity and chromatographic properties . Positional isomers shift the electronic environment of the nitro group, altering reduction potential and nucleophilic aromatic substitution patterns [2]. These differences render direct analog substitution invalid for applications where precise control over solubility, reactivity, or analytical behavior is required.

Ethyl ester analog (CAS 886631-29-4)
A substantially higher melting point may alter crystallization behavior, solubility, and heating requirements during synthesis.
tert-Butyl ester analog (CAS 1012060-12-6)
Steric bulk from the tert-butyl group can modify reactivity, chromatographic retention, and may lack complete hazard classification.
Positional isomer (5-nitro-2-piperazino benzoate, CAS 886360-73-2)
Shift in nitro-group position alters electronic environment and reduction potential, potentially changing reaction outcomes.

Methyl 3-nitro-4-piperazinobenzenecarboxylate vs. Analogs: Quantitative Differentiation


Physical Form and Melting Point vs. Ethyl Ester

The methyl ester target compound exhibits a melting point of 73-75°C and is described as a solid at room temperature . In contrast, the directly comparable ethyl ester analog (CAS 886631-29-4) exhibits a substantially higher melting point of 96°C [1]. This 21-23°C difference directly impacts handling during weighing, formulation into solid dosage forms, and crystallization purification steps.

Melting point
Head-to-head
Target
73–75 °C
Ethyl ester
96 °C
Lower mp supports ambient dissolution and reduced heating needs.
Literature values; experimental conditions not specified.
Analytical Chemistry Formulation Science Crystallography

Lipophilicity (LogP) vs. Ethyl Ester Analog

The methyl ester target compound possesses a calculated LogP value of 1.708, indicating moderate lipophilicity [1]. By class-level inference, this is lower than the predicted LogP of the corresponding ethyl ester analog, which is expected to be approximately 2.0-2.2 due to the additional methylene unit [2]. This quantitative difference directly affects reversed-phase HPLC retention times and compound partitioning in biological assays.

Calculated LogP
Class-level
1.708
predicted LogP
Moderate lipophilicity; class inference suggests ~0.3–0.5 LogP units lower than ethyl ester, which may shift HPLC retention.
Computational prediction; not experimentally confirmed.
Medicinal Chemistry ADME Prediction Chromatography

pKa and Ionization State vs. Unsubstituted Analogs

The piperazine nitrogen in the target compound exhibits a predicted pKa of 8.69 ± 0.10 . This value is consistent across the nitro-piperazino benzoate ester class, but differs significantly from unsubstituted piperazine benzoates (pKa ~9.0-9.5) due to the electron-withdrawing nitro group [1]. This ~0.3-0.8 pKa unit difference shifts the ionization state at physiological pH (7.4), with the target compound being less protonated (approximately 5-15% lower fraction protonated) than unsubstituted analogs.

pKa (piperazine N)
Class-level
8.69
predicted ±0.10
Ionization state at pH 7.4 may differ from unsubstituted analogs; reported 5–15% lower protonation.
Class-level inference based on nitro electron-withdrawing effect.
Drug Discovery Salt Selection Bioavailability

GHS Hazard Profile vs. Tert-Butyl Ester Analog

The methyl ester target compound is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . The ethyl ester analog (CAS 886631-29-4) carries an identical hazard profile (Irritant) . However, the tert-butyl ester analog (CAS 1012060-12-6) lacks comprehensive GHS labeling and hazard classification, presenting a compliance gap [1].

GHS profile
Cross-study
Warning H302 H315 H319 H332 H335
Full classification available; tert-butyl analog lacks comparable hazard data.
Defined hazard profile supports EHS documentation; unknown analog profile introduces compliance risk.
From vendor SDS documents.
Laboratory Safety EHS Compliance Procurement

Purity Grades and Vendor Availability vs. Analogs

The methyl ester target compound is offered by multiple vendors at defined purity grades: 95% (AKSci) , 97% (CalpacLab) [1], 98% (Fluorochem, Leyan, MolCore) , and even >99% (SynHet) . In contrast, the ethyl ester analog is predominantly available at 95% purity , and the tert-butyl ester shows variable purity specifications (95-98%) with less vendor diversity . The broader availability and higher purity ceiling of the methyl ester provide greater flexibility for applications requiring ultra-high purity (>99%) such as analytical standard preparation or sensitive biological assays.

Purity & vendor coverage
Cross-study
95% 97% 98% >99%
Multiple vendors; ethyl ester mainly 95%, tert-butyl 95–98% with fewer sources.
Broader purity range and higher ceiling support analytical standard use and high-sensitivity assays.
Vendor datasheets as of 2025–2026.
Supply Chain Quality Control Vendor Selection

Methyl 3-nitro-4-piperazinobenzenecarboxylate: Validated Applications


Analytical Reference Standard Preparation & Validation

The availability of >99% purity grade and well-defined physicochemical properties (melting point 73-75°C, LogP 1.708) make this compound suitable as a calibration standard for HPLC, GC-MS, or NMR method development. Its moderate lipophilicity and distinct retention profile provide a reliable benchmark for validating analytical methods targeting piperazine-containing intermediates .

Building Block for Kinase and GPCR Libraries

The piperazine moiety serves as a privileged scaffold in medicinal chemistry, and the nitro group provides a synthetic handle for reduction to the corresponding amine or for nucleophilic aromatic substitution. The well-characterized pKa (8.69) informs salt selection and solubility predictions during library design .

Intermediate for Benzimidazole and Benzo-Fused Heterocycles

Reduction of the nitro group yields methyl 3-amino-4-piperazinobenzenecarboxylate, a key intermediate for constructing benzimidazole and quinazoline scaffolds prevalent in kinase inhibitors. The methyl ester's lower melting point (73-75°C) facilitates easier handling in multi-step synthesis compared to the ethyl analog [1].

Application
Selection Property
Validation Focus
Analytical reference standard preparation
High-purity grade availability
HPLC retention benchmark and purity calibration
Kinase/GPCR targeted library synthesis
Piperazine scaffold with nitro and ester handles
pKa-informed salt selection and solubility prediction
Benzimidazole/quinazoline scaffold construction
Nitro-to-amine reduction pathway
Multi-step synthesis compatibility; ambient handling characteristics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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